molecular formula C9H7NO3 B13145989 3-Amino-7-hydroxy-4H-chromen-4-one

3-Amino-7-hydroxy-4H-chromen-4-one

Cat. No.: B13145989
M. Wt: 177.16 g/mol
InChI Key: BOFURJQRBGMOMJ-UHFFFAOYSA-N
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Description

3-Amino-7-hydroxy-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds characterized by a benzopyranone structure. These compounds are widely recognized for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-hydroxy-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-hydroxy-4H-chromen-4-one with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted chromenones .

Scientific Research Applications

3-Amino-7-hydroxy-4H-chromen-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-7-hydroxy-4H-chromen-4-one is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

3-amino-7-hydroxychromen-4-one

InChI

InChI=1S/C9H7NO3/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4,11H,10H2

InChI Key

BOFURJQRBGMOMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC=C(C2=O)N

Origin of Product

United States

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